Dibutyl(diphenyl)phosphanium bromide
Overview
Description
Dibutyl(diphenyl)phosphanium bromide is a quaternary phosphonium salt that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of two butyl groups and two phenyl groups attached to a central phosphorus atom, with a bromide ion as the counterion. It is often used in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl(diphenyl)phosphanium bromide can be synthesized through the reaction of dibutylphosphine with diphenylphosphine in the presence of a brominating agent such as bromine or N-bromosuccinimide. The reaction typically occurs under mild conditions and can be carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through crystallization or distillation to obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride, sodium iodide, or sodium methoxide are employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Dibutyl(diphenyl)phosphine.
Substitution: Corresponding phosphonium salts with different anions.
Scientific Research Applications
Dibutyl(diphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism by which dibutyl(diphenyl)phosphanium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in phase-transfer catalysis.
Comparison with Similar Compounds
Triphenylphosphine: Another widely used phosphine with three phenyl groups attached to the phosphorus atom.
Tetrabutylphosphonium bromide: A quaternary phosphonium salt with four butyl groups attached to the phosphorus atom.
Diphenylphosphine: A simpler phosphine with two phenyl groups attached to the phosphorus atom.
Uniqueness: Dibutyl(diphenyl)phosphanium bromide is unique due to its combination of butyl and phenyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase-transfer catalyst and in applications requiring amphiphilic compounds.
Properties
IUPAC Name |
dibutyl(diphenyl)phosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28P.BrH/c1-3-5-17-21(18-6-4-2,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,3-6,17-18H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZCRSXFMJWFGX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599706 | |
Record name | Dibutyl(diphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59386-53-7 | |
Record name | Dibutyl(diphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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